An In-depth Technical Guide to Azido-PEG9-S-methyl ethanethioate
An In-depth Technical Guide to Azido-PEG9-S-methyl ethanethioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG9-S-methyl ethanethioate is a heterobifunctional linker molecule widely utilized in the fields of chemical biology and drug discovery. Its unique structure, featuring a terminal azide group and a protected thiol (thioacetate), makes it an invaluable tool for covalently linking two different molecular entities. The polyethylene glycol (PEG) chain, consisting of nine ethylene glycol units, enhances solubility and provides a flexible spacer between the conjugated molecules.
This linker is particularly prominent in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic agents designed to hijack the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2][3] In a typical PROTAC molecule, one end binds to a target protein of interest (POI), while the other end recruits an E3 ubiquitin ligase.[2] Azido-PEG9-S-methyl ethanethioate serves as the connecting bridge, enabling the construction of these complex molecules through orthogonal chemical reactions.[4]
The azide group allows for highly specific and efficient conjugation to alkyne-containing molecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[4] The S-methyl ethanethioate group is a stable protecting group for a thiol, which can be deprotected under specific conditions to reveal a reactive sulfhydryl group, enabling conjugation to another molecule, for instance, through a maleimide-thiol reaction.
Physicochemical Properties and Specifications
The quantitative data for Azido-PEG9-S-methyl ethanethioate are summarized in the table below, compiled from various chemical suppliers.
| Property | Value | Reference(s) |
| CAS Number | 2148986-33-6 | [5] |
| Molecular Formula | C₂₂H₄₃N₃O₁₀S | [5][] |
| Molecular Weight | 541.66 g/mol | [5][] |
| Appearance | Colorless to light yellow liquid | [7] |
| Storage Conditions | 2-8°C, sealed, dry | [5] |
| Shipping Conditions | Room temperature in continental US | [] |
Key Chemical Transformations & Experimental Protocols
Azido-PEG9-S-methyl ethanethioate is designed for two primary, sequential conjugation reactions. The following protocols are generalized methodologies and may require optimization for specific substrates and applications.
Protocol 1: Thioacetate Deprotection (Thiol Generation)
The S-methyl ethanethioate group is a stable protecting group for the thiol. Deprotection is typically achieved through hydrolysis under basic conditions. Other methods using acid or milder nucleophiles like hydroxylamine have also been reported for thioacetates.[8]
Method: Base-Catalyzed Hydrolysis
This protocol is adapted from standard procedures for thioacetate deprotection.[9][10]
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Materials:
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Azido-PEG9-S-methyl ethanethioate
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Ethanol (degassed)
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Sodium hydroxide (NaOH) solution (e.g., 0.5 M in degassed water)
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Hydrochloric acid (HCl) solution (e.g., 1 M, degassed) for neutralization
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Diethyl ether (degassed)
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Anhydrous sodium sulfate (Na₂SO₄)
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Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve Azido-PEG9-S-methyl ethanethioate (1 equivalent) in degassed ethanol in a round-bottom flask under an inert atmosphere.
-
Add the NaOH solution dropwise to the stirred solution (approximately 2 equivalents).
-
The reaction can be performed at room temperature or gently heated (e.g., reflux for 1-2 hours) to drive it to completion.[9][10] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture to pH ~7 by adding the degassed HCl solution.[9]
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with degassed diethyl ether (or another suitable organic solvent) multiple times.
-
Combine the organic layers, wash with degassed water or brine, and dry over anhydrous Na₂SO₄.[10]
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Filter and remove the solvent under reduced pressure. The resulting product, Azido-PEG9-thiol, should be used immediately in the next step due to the high reactivity and potential for oxidation of the free thiol.
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Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group provides a bioorthogonal handle for "clicking" onto an alkyne-functionalized molecule. This reaction is known for its high efficiency and specificity.
-
Materials:
-
Azide-functionalized molecule (e.g., Azido-PEG9-S-methyl ethanethioate or its deprotected thiol derivative)
-
Alkyne-functionalized molecule
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20-100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100-300 mM in water, freshly prepared)
-
Copper ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) stock solution (e.g., 50-200 mM in water or DMSO/water)
-
Reaction buffer (e.g., Phosphate-Buffered Saline - PBS) or a suitable solvent system (e.g., DMSO, water, t-butanol/water)
-
-
Procedure:
-
In a reaction tube, dissolve the alkyne-containing molecule and the azide-containing molecule (typically using 1.1-2 equivalents of the less precious component).
-
Add the copper ligand (e.g., THPTA) to the mixture.
-
Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-200 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of ascorbate is typically 5-10 times that of the copper.
-
Protect the reaction from light and allow it to proceed at room temperature for 1-4 hours, or overnight if necessary. The reaction progress can be monitored by LC-MS.
-
Upon completion, the product can be purified by standard chromatographic techniques such as reverse-phase HPLC.
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Visualizations: Workflows and Signaling Pathways
Experimental Workflow: PROTAC Synthesis
The following diagram illustrates a representative workflow for synthesizing a PROTAC molecule using Azido-PEG9-S-methyl ethanethioate as the linker. This involves two sequential conjugation steps.
Signaling Pathway: PROTAC Mechanism of Action
This diagram illustrates the catalytic mechanism by which a PROTAC molecule induces the ubiquitination and subsequent degradation of a target protein.
This mechanism begins with the PROTAC molecule forming a ternary complex, bringing the target Protein of Interest (POI) and an E3 ubiquitin ligase into close proximity.[2][11] The E3 ligase then facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to the POI.[12][13] This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome, after which the PROTAC molecule is released and can engage in another catalytic cycle.[14][15]
References
- 1. Azido-PEG9-S-methyl ethanethioate - Immunomart [immunomart.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Azido-PEG9-S-methyl ethanethioate - CAS:2148986-33-6 - 孚可科技(上海)有限公司 [forcbio.com]
- 7. Azido-PEG9-S-methyl ethanethioate | 2148986-33-6 [m.chemicalbook.com]
- 8. memphis.edu [memphis.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Thioacetate Deprotection Procedure [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Ubiquitin ligase - Wikipedia [en.wikipedia.org]
- 13. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
